![molecular formula C8H12O2 B2794072 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane CAS No. 2445792-62-9](/img/structure/B2794072.png)
1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxiran-2-yl)-2-oxabicyclo[221]heptane is a unique organic compound characterized by its bicyclic structure, which includes an oxirane (epoxide) ring and an oxabicycloheptane framework
Preparation Methods
The synthesis of 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives with epichlorohydrin in the presence of a catalyst such as tetramethylammonium iodide . This reaction results in the formation of the desired oxirane ring on the bicyclic framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form dioxiranes, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxirane ring to a diol, using reagents such as lithium aluminum hydride.
Major products formed from these reactions include substituted bicyclo[2.2.1]heptanes and various functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high stability and reactivity.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane involves its reactivity as an epoxide. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a reactive species .
Comparison with Similar Compounds
Similar compounds to 1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane include other bicyclic epoxides and oxabicycloheptane derivatives. These compounds share the bicyclic framework but differ in the functional groups attached to the structure. For example:
Bicyclo[2.2.1]heptane-2,3-diol: A diol derivative with hydroxyl groups instead of an oxirane ring.
2-Oxabicyclo[2.2.1]heptane: A simpler structure without the epoxide functionality.
The uniqueness of this compound lies in its combination of the oxirane ring and the bicyclic framework, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(7-5-9-7)3-6(1)4-10-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQEWALUMURHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2793992.png)
![1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2793993.png)
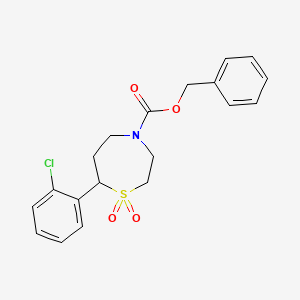
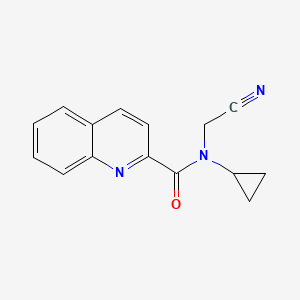
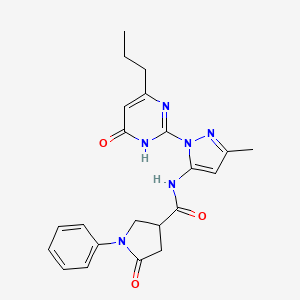
![1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2793997.png)
![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
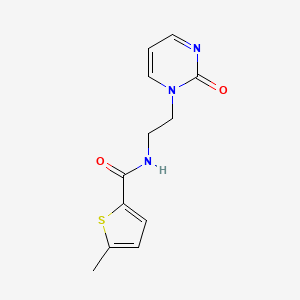
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate](/img/structure/B2794000.png)
![3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2794001.png)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid](/img/structure/B2794002.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B2794003.png)
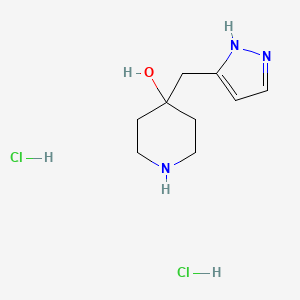
![7-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794009.png)
